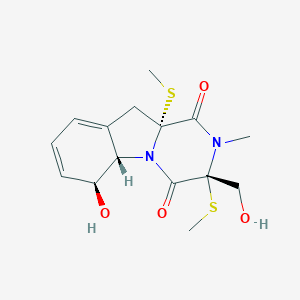

Bisdethiobis(methylthio)gliotoxin

概要

説明

Bisdethiobis(methylthio)gliotoxin is a sulfur-containing mycotoxin produced by certain fungi, including Aspergillus fumigatus It is a derivative of gliotoxin, characterized by the addition of two methylthio groups

準備方法

Synthetic Routes and Reaction Conditions

Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of bis(methylthio)gliotoxin .

Industrial Production Methods

Industrial production of bis(methylthio)gliotoxin involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to bis(methylthio)gliotoxin through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .

化学反応の分析

Types of Reactions

Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert bis(methylthio)gliotoxin back to gliotoxin.

Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Gliotoxin.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Clinical Diagnostics

Potential as a Biomarker for Invasive Aspergillosis (IA)

Bisdethiobis(methylthio)gliotoxin has been investigated as a diagnostic marker for invasive aspergillosis, a serious fungal infection that can occur in immunocompromised patients. Studies have shown that bmGT can be detected in the serum of patients with IA, suggesting its utility in early diagnosis.

- Sensitivity and Specificity : A study comparing bmGT with galactomannan (GM), the standard diagnostic marker for IA, indicated that bmGT has higher sensitivity and positive predictive value (PPV). The combination of these two markers significantly improved diagnostic accuracy, achieving a PPV of 100% and a negative predictive value (NPV) of 97.5% .

| Marker | Sensitivity | Specificity | PPV | NPV |

|---|---|---|---|---|

| BmGT | Higher | Similar | 100% | 97.5% |

| Galactomannan | Lower | Similar | - | - |

Antifungal Treatment Guidance

The detection of bmGT in clinical settings can guide antifungal therapy decisions. In cases where patients are at high risk for IA, the presence of bmGT may prompt the initiation or adjustment of antifungal treatments:

- Correlation with Treatment Outcomes : Research indicates that patients with detectable bmGT levels had different treatment outcomes compared to those without it. For instance, patients with higher bmGT concentrations tended to have poorer prognoses, correlating with treatment adjustments made by clinicians based on bmGT results .

Biochemical Research and Mechanisms of Action

This compound is not only significant in clinical applications but also serves as an important subject in biochemical research concerning fungal metabolism:

- Biosynthesis Studies : Research has elucidated the biosynthetic pathways leading to bmGT production. It is formed from gliotoxin through a series of enzymatic reactions involving S-adenosylmethionine-dependent methyltransferases . Understanding this pathway can help in developing strategies to manipulate fungal secondary metabolite production.

- Regulatory Mechanisms : Studies have identified key transcription factors and enzymes involved in the regulation of bmGT biosynthesis. For example, GtmA is an enzyme that converts dithiogliotoxin to bmGT and plays a role in attenuating gliotoxin production when levels are high . This regulation is crucial for maintaining metabolic balance within the fungus.

Case Studies

Several case studies highlight the practical implications of bmGT detection and its impact on patient management:

- Case Study 1 : In a cohort study involving 90 patients at risk for IA, bmGT was detected in 79 cases, demonstrating its potential as an early diagnostic tool. Among these, several patients who were positive for bmGT received timely antifungal therapy, which correlated with improved survival rates compared to historical controls .

- Case Study 2 : Another study documented instances where patients with high bmGT levels were misclassified as negative by traditional GM tests. These cases underscore the importance of incorporating bmGT testing into routine diagnostics for better patient outcomes .

作用機序

Bisdethiobis(methylthio)gliotoxin exerts its effects through several mechanisms:

Inhibition of Immune Cells: It impairs the function of immune cells, including macrophages and T cells, by disrupting intracellular redox balance and inducing apoptosis.

Reactive Oxygen Species Production: The compound generates reactive oxygen species, leading to oxidative stress and cell damage.

Molecular Targets: Targets include thiol-containing proteins and enzymes involved in redox regulation.

類似化合物との比較

Similar Compounds

Gliotoxin: The parent compound of bis(methylthio)gliotoxin, with similar biological activities but higher toxicity.

Dimethylgliotoxin: Another derivative with two methyl groups, differing in the position of methylation.

Bisdethiobis(methylthio)gliotoxin: A related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct biological properties and reduces its toxicity compared to gliotoxin. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

Bisdethiobis(methylthio)gliotoxin (BmGT) is a methylated derivative of gliotoxin, a nonribosomal peptide produced by various Aspergillus species, particularly Aspergillus fumigatus. This compound has garnered attention due to its potential role as a biomarker for invasive aspergillosis (IA), a serious fungal infection. This article delves into the biological activity of BmGT, including its biosynthesis, diagnostic potential, and implications in fungal pathogenesis.

BmGT is synthesized from gliotoxin through a process involving S-adenosylmethionine-dependent methyltransferases. A critical enzyme identified in this pathway is GtmA, which facilitates the bis-thiomethylation of gliotoxin, leading to the formation of BmGT. Research indicates that the deletion of the gtmA gene results in the complete abrogation of BmGT production, suggesting its pivotal role in regulating gliotoxin biosynthesis .

Table 1: Key Enzymes Involved in BmGT Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| GtmA | Methyltransferase converting gliotoxin to BmGT | Aspergillus fumigatus |

| GliT | Oxidoreductase involved in gliotoxin metabolism | Aspergillus fumigatus |

2. Biological Activity and Diagnostic Potential

BmGT has been identified as a promising biomarker for IA due to its stability and reliability compared to gliotoxin. Studies have shown that BmGT can be detected in serum samples from patients with IA, often before conventional mycological evidence is available. The sensitivity and specificity of BmGT detection are reported to be 61.5% and 93%, respectively, making it a valuable tool for early diagnosis .

Case Study: Detection in Clinical Samples

In a study conducted at Miguel Servet University Hospital, serum samples from patients diagnosed with IA were analyzed for the presence of BmGT. The results indicated that BmGT was frequently detected in patients with confirmed infections caused by A. fumigatus, underscoring its potential as a specific biomarker for diagnosing IA .

3. Comparative Analysis with Gliotoxin

While both gliotoxin and BmGT are produced by Aspergillus species, their biological activities differ significantly. Gliotoxin is known for its immunosuppressive properties and virulence factor roles, whereas BmGT appears to act more as a stable marker without significant immunosuppressive activity .

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Role in Infection |

|---|---|---|

| Gliotoxin | Immunosuppressive | Virulence factor |

| BmGT | Stable biomarker | Diagnostic marker |

4. Implications for Treatment and Future Research

The identification of BmGT as a reliable biomarker opens avenues for pre-emptive therapeutic strategies in at-risk populations. Ongoing research aims to further validate its diagnostic capabilities and explore its role in fungal metabolism and pathogenesis. Understanding the biosynthetic pathways and regulatory mechanisms governing BmGT production could also lead to novel antifungal strategies targeting these pathways.

特性

IUPAC Name |

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAGMZLGLXSBN-UOVKNHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995590 | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-38-5 | |

| Record name | Bisdethiobis(methylthio)gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。